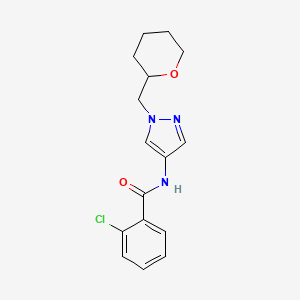
2-chloro-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. It also contains a pyrazole ring and a tetrahydropyran ring. Benzamides and pyrazoles are both important in medicinal chemistry and have a wide range of biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through a condensation reaction, and the coupling of this with the benzamide moiety. The tetrahydropyran ring could be formed through a cyclization reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzamide and pyrazole rings are aromatic, contributing to the compound’s stability, while the tetrahydropyran ring is a saturated cyclic ether .Chemical Reactions Analysis
As a benzamide and pyrazole derivative, this compound could potentially undergo a variety of chemical reactions. For example, it could participate in substitution reactions on the benzene ring or at the amide group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide group could allow for hydrogen bonding, affecting its solubility and boiling point .Scientific Research Applications
Nitric Oxide Synthesis Stimulation
This compound has been studied for its ability to stimulate endogenous nitric oxide synthesis. Nitric oxide plays a crucial role in various physiological processes, including vasodilation and neurotransmission . The research suggests that derivatives of this compound may regulate the spontaneous contractile activity of gastric smooth muscles by affecting the function of neuronal nitric oxide synthase (nNOS) and endothelial nitric oxide synthase (eNOS) .
Isoquinoline Precursor
The chemical structure of this compound serves as a model for synthesizing isoquinoline precursors (IQPs). IQPs are important in the study of neurotransmitters like acetylcholine and serotonin, which are vital for mood, cognition, and peripheral functions in various systems .
Antifibrotic Activity
Derivatives of this compound have been synthesized and evaluated for their antifibrotic activities. Fibrosis is a pathological condition characterized by excessive tissue repair and can lead to chronic diseases. These derivatives show promise in inhibiting the expression of collagen, suggesting potential as novel antifibrotic drugs .
Biofilm Control
The biofilm phenotype of bacteria like Pseudomonas is known for its resistance to antibiotics and disinfectants. Compounds related to 2-chloro-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}benzamide could be used to control biofilm formation, which is a significant concern in healthcare and food industries .
Pharmacological Activities
Thieno[2,3-b]pyridine derivatives, which can be synthesized using related compounds, have diverse pharmacological activities. These include anticancer, antiviral, anti-inflammatory, antimicrobial, antidiabetic, and osteogenic antiproliferative activities. They are also explored as adenosine A1 receptor ligands and antiplatelet drugs .
Synthesis of Heterocyclic Compounds
The compound is utilized in the construction of novel heterocyclic compounds with potential biological activities. Heterocyclic chemistry is a core part of medicinal chemistry, and compounds containing pyrimidine as the core exhibit diverse biological and pharmaceutical activities .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-chloro-N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O2/c17-15-7-2-1-6-14(15)16(21)19-12-9-18-20(10-12)11-13-5-3-4-8-22-13/h1-2,6-7,9-10,13H,3-5,8,11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTCNKPJBQVKTKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CN2C=C(C=N2)NC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-amino-2-hydroxy-N-[(pyridin-4-yl)methyl]propanamide dihydrochloride](/img/structure/B2867153.png)
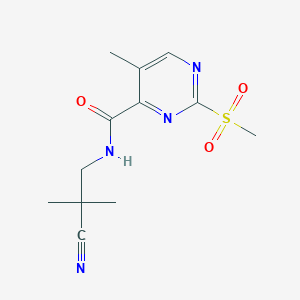
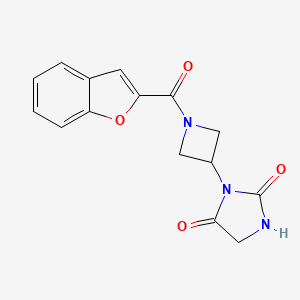

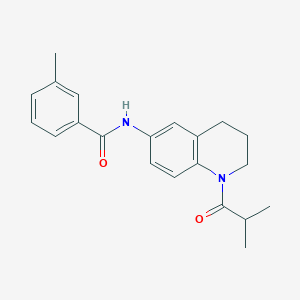
![methyl 2-(1-methyl-2,4-dioxo-7-phenyl-8-(o-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)

![N~4~-(4-chlorophenyl)-1-methyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2867166.png)

![5-Methoxy-4-[3-(trifluoromethyl)phenoxy]-2-[3-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B2867170.png)
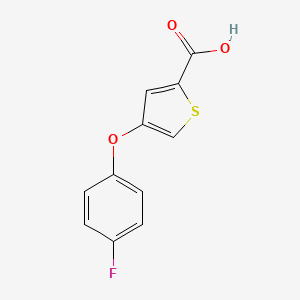
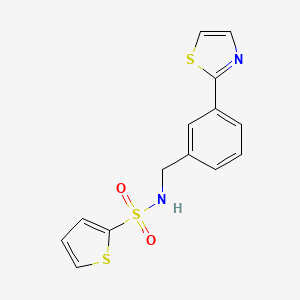
![N-(cyclopropylmethyl)-4-[3-(1-methyl-1H-1,2,3-triazol-4-yl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-4-yl]benzamide](/img/structure/B2867173.png)
![(Z)-3-(Furan-2-yl)-2-[4-(2-phenylethyl)piperazine-1-carbonyl]prop-2-enenitrile](/img/structure/B2867175.png)